N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide
Description
This compound features a complex structure combining an indole core modified with a sulfonylacetamide group and a 2-chloro-5-(trifluoromethyl)phenyl substituent. The indole nitrogen is further functionalized with a 2-oxo-2-(pyrrolidin-1-yl)ethyl group, which introduces a cyclic amine moiety. The pyrrolidinyl group may contribute to solubility and pharmacokinetic properties by modulating hydrogen-bonding capacity .
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClF3N3O4S/c24-17-8-7-15(23(25,26)27)11-18(17)28-21(31)14-35(33,34)20-12-30(19-6-2-1-5-16(19)20)13-22(32)29-9-3-4-10-29/h1-2,5-8,11-12H,3-4,9-10,13-14H2,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBJKBRXZTUCJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClF3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Lithium-Halogen Exchange and Carboxylation
p-Chlorobenzotrifluoride undergoes lithium-halogen exchange using tert-butyl lithium in tetrahydrofuran (THF) at -80°C under inert conditions. Subsequent quenching with solid CO₂ yields 2-chloro-5-(trifluoromethyl)benzoic acid (90.4% yield). The carboxyl group is then reduced to an amine via a two-step process:
- Esterification : Treatment with thionyl chloride converts the acid to an acid chloride, followed by reaction with ethanol to form the ethyl ester.
- Amidation and Reduction : The ester is converted to an acyl azide, which undergoes Hofmann rearrangement using bromine and sodium hydroxide to yield 2-chloro-5-(trifluoromethyl)aniline.
Optimization Note : The use of hexane for recrystallization improves purity (>98% by HPLC).
Synthesis of the Indole Sulfonamide-Pyrrolidinone Fragment
The indole core is functionalized with a sulfonamide group at the 3-position and a pyrrolidinone-ethyl group at the 1-position. A hybrid approach combining methods from PMC10562900 and IJPR-125500 is proposed.
Indole Alkylation at the 1-Position
1-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indole is synthesized via N-alkylation of indole with 2-chloro-1-(pyrrolidin-1-yl)ethan-1-one.
Sulfonation at the 3-Position
The alkylated indole undergoes sulfonation at the 3-position using chlorosulfonic acid, followed by reaction with 2-chloroacetamide.
- Sulfonation : 1-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indole is treated with ClSO₃H in dichloromethane at 0°C for 2 hours.
- Chloroacetamide Coupling : The sulfonyl chloride intermediate reacts with 2-amino-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide in acetonitrile with triethylamine (TEA) as a base.
Critical Parameter : Excess TEA (2.5 equiv) ensures complete deprotonation of the acetamide nitrogen, facilitating nucleophilic substitution.
Final Coupling and Purification
The two fragments are conjugated via a nucleophilic acyl substitution reaction:
Amide Bond Formation
- Reagents : 2-((1-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetic acid, 2-chloro-5-(trifluoromethyl)aniline, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 4-dimethylaminopyridine (DMAP).
- Conditions : Dichloromethane, 0°C to room temperature, 12 hours.
- Yield : 68–72% after column chromatography (silica gel, ethyl acetate/hexane 3:7).
Crystallization and Characterization
Recrystallization from ethanol/water (4:1) affords the pure product as white crystals.
Alternative Routes and Comparative Analysis
Ullmann Coupling for Sulfonamide Formation
An alternative to the chloroacetamide coupling involves Ullmann-type coupling using copper(I) iodide and trans-N,N′-dimethylcyclohexane-1,2-diamine.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times:
- Sulfonation : 150°C, 20 minutes (vs. 2 hours conventionally).
- Amide Coupling : 100°C, 30 minutes (vs. 12 hours).
Industrial-Scale Considerations
Waste Management
Aqueous HCl from the carboxylation step is neutralized with Ca(OH)₂, precipitating CaCl₂ for safe disposal.
Challenges and Mitigation Strategies
Regioselectivity in Indole Functionalization
The 3-position of indole is preferentially sulfonated due to electronic activation by the adjacent nitrogen. Competing 5-sulfonation is minimized by using bulky solvents (e.g., tert-butyl methyl ether).
Stability of the Pyrrolidinone Moiety
The 2-oxo-pyrrolidine group is prone to hydrolysis under acidic conditions. Storage at pH 6–8 in amber vials at 4°C extends shelf life to >12 months.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and targets would depend on the specific biological context and require further research.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogs and their distinguishing features:
Pharmacological and Physicochemical Properties
- Lipophilicity : The 2-chloro-5-(trifluoromethyl)phenyl group in the target compound likely enhances membrane permeability compared to analogues with unsubstituted phenyl rings (e.g., ’s fluorostyryl derivatives) .
- Solubility : The pyrrolidinyl-ethyl group may improve aqueous solubility relative to compounds with bulky aryl sulfonamides (e.g., ’s bis(trifluoromethyl)phenyl group) .
- Metabolic Stability : The trifluoromethyl group in the target compound resists oxidative metabolism, similar to pyridinyl and triazolyl derivatives in –17 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
